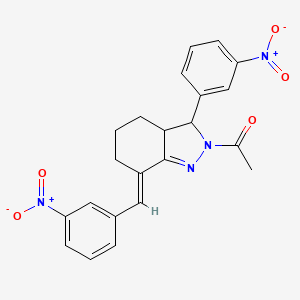![molecular formula C17H25BrClNO3 B5322865 ethyl 1-[3-(4-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5322865.png)
ethyl 1-[3-(4-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[3-(4-bromophenoxy)propyl]-4-piperidinecarboxylate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPP-4 and is synthesized through a specific chemical process.
作用機序
The mechanism of action of BPP-4 is not fully understood, but it is believed to act as an antagonist of certain neurotransmitters in the brain. Specifically, BPP-4 has been shown to block the action of dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. This action of BPP-4 has been linked to its potential therapeutic effects in the treatment of various diseases.
Biochemical and Physiological Effects:
BPP-4 has been shown to have a significant impact on biochemical and physiological processes in the body. In particular, BPP-4 has been shown to affect the levels of certain neurotransmitters in the brain, including dopamine and serotonin. This action of BPP-4 has been linked to its potential therapeutic effects in the treatment of various diseases, including depression, anxiety, and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of BPP-4 is its well-established synthesis method, which makes it readily available for use in research studies. Additionally, BPP-4 has been shown to have a significant impact on various biochemical and physiological processes in the body, making it a valuable tool for studying the effects of certain compounds on these processes. However, one of the limitations of BPP-4 is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are numerous future directions for the study of BPP-4. One potential area of research is the development of new drugs based on the structure of BPP-4. Additionally, further studies are needed to fully understand the mechanism of action of BPP-4 and its potential therapeutic applications. Finally, the development of new synthesis methods for BPP-4 may lead to the development of new compounds with improved properties and potential therapeutic applications.
Conclusion:
In conclusion, BPP-4 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of BPP-4 is well-established, and it has been extensively studied for its potential therapeutic applications. Further studies are needed to fully understand the mechanism of action of BPP-4 and its potential applications in the development of new drugs.
合成法
The synthesis of BPP-4 involves a multi-step process that includes the reaction of ethyl 4-piperidinecarboxylate with 3-bromo-1-chloropropane in the presence of a base. The product obtained from this reaction is then reacted with 4-bromophenol in the presence of another base to yield BPP-4. This process is a well-established method for the synthesis of BPP-4 and has been used in numerous research studies.
科学的研究の応用
BPP-4 has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, BPP-4 has been shown to have a significant impact on the central nervous system and has been used to study the role of certain neurotransmitters in the brain. In pharmacology, BPP-4 has been used to develop new drugs for the treatment of various diseases, including cancer and cardiovascular diseases. In medicinal chemistry, BPP-4 has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
特性
IUPAC Name |
ethyl 1-[3-(4-bromophenoxy)propyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3.ClH/c1-2-21-17(20)14-8-11-19(12-9-14)10-3-13-22-16-6-4-15(18)5-7-16;/h4-7,14H,2-3,8-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUSZKOCJKQAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCOC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-fluorobenzyl)-4-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperazine](/img/structure/B5322792.png)
![N-{3-[(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-3-oxopropyl}acetamide](/img/structure/B5322795.png)
![3-(4-methylphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5322801.png)


![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5322820.png)
![N-(2-methoxy-5-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5322830.png)
![N-(1-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5322837.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[2-(methylamino)isonicotinoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5322839.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322849.png)
![4-ethyl-5-{[1-(6-methyl-2-propyl-4-pyrimidinyl)-4-piperidinyl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5322852.png)
![methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5322864.png)
![2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5322867.png)
